molecular formula C14H21NO3 B12065694 Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-

Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-

Cat. No.: B12065694
M. Wt: 251.32 g/mol
InChI Key: CWKQLMQXTKAXLX-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is an organic compound with the molecular formula C14H21NO3 It is a derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by a 4-(dimethylamino)phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- typically involves the reaction of hexanoic acid with 4-(dimethylamino)phenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The process may involve multiple steps, including esterification, hydrolysis, and purification to obtain the final product with high purity.

Industrial Production Methods

In industrial settings, the production of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is often carried out using large-scale reactors and advanced purification techniques. The process is optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production time.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- can be compared with other similar compounds, such as:

    Hexanoic acid: A simple carboxylic acid with a six-carbon chain.

    4-(Dimethylamino)phenol: A phenolic compound with a dimethylamino group.

    Phenoxyacetic acid: A compound with a phenoxy group attached to acetic acid.

Uniqueness

The uniqueness of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- lies in its combination of a hexanoic acid backbone with a 4-(dimethylamino)phenoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

6-[4-(dimethylamino)phenoxy]hexanoic acid

InChI

InChI=1S/C14H21NO3/c1-15(2)12-7-9-13(10-8-12)18-11-5-3-4-6-14(16)17/h7-10H,3-6,11H2,1-2H3,(H,16,17)

InChI Key

CWKQLMQXTKAXLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)OCCCCCC(=O)O

Origin of Product

United States

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